molecular formula C11H11Cl2N3O B1659778 1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine CAS No. 680216-25-5

1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine

Cat. No.: B1659778
CAS No.: 680216-25-5
M. Wt: 272.13 g/mol
InChI Key: NDJKXVVIHNEDAI-UHFFFAOYSA-N
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Description

1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a dichlorophenyl group attached to an oxadiazole ring, which is further connected to a dimethylmethanamine moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine typically involves the reaction of 2,6-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to yield the oxadiazole ring. The final step involves the alkylation of the oxadiazole derivative with dimethylamine under controlled conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O/c1-16(2)6-9-14-11(15-17-9)10-7(12)4-3-5-8(10)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJKXVVIHNEDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=NO1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384036
Record name 1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680216-25-5
Record name 1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine
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1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine

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